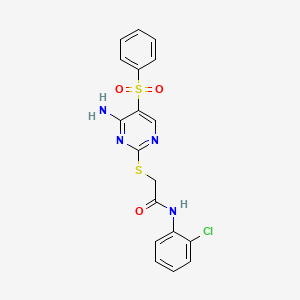

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

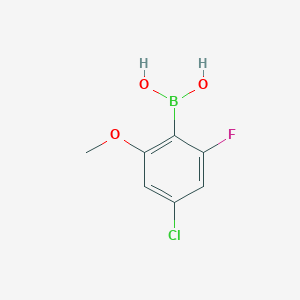

The compound "2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide" is a derivative of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, which are characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. This structure results in the pyrimidine ring being inclined at an angle to the benzene ring, which is a significant feature of its molecular geometry .

Synthesis Analysis

Although the provided data does not include specific details on the synthesis of the compound, the general structure suggests that it is likely synthesized through a series of reactions involving the introduction of the sulfonyl group to the pyrimidine ring and the subsequent formation of the thioacetamide linkage to the chlorophenyl moiety. The synthesis process would require careful control of reaction conditions to ensure the correct folding and conformation of the final product .

Molecular Structure Analysis

The molecular structure of the compound has been analyzed using crystallography, revealing a non-planar relationship between the phenyl and pyrimidine rings. The inclination angles of 56.18° and 67.84° in related compounds suggest a significant degree of folding, which is stabilized by intramolecular N-H⋯N hydrogen bonds . This folded conformation is crucial for the biological activity of the molecule.

Chemical Reactions Analysis

The compound's reactivity can be inferred from its functional groups. The presence of the amino group on the pyrimidine ring and the sulfonyl group suggests potential for various chemical reactions, such as substitution or addition reactions. The thioacetamide bridge may also be reactive under certain conditions, potentially undergoing hydrolysis or acting as a nucleophile in substitution reactions .

Physical and Chemical Properties Analysis

The vibrational spectroscopic signatures of a similar compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, have been characterized using Raman and Fourier transform infrared spectroscopy. The study revealed the presence of strong stable hydrogen-bonded N–H⋯N intermolecular interactions and weaker intramolecular interactions such as C–H⋯O and N–H⋯O. These interactions are critical for the stability and pharmacokinetic properties of the compound. The red shift in the N–H stretching frequency observed from IR spectroscopy substantiates the formation of these hydrogen bonds .

The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated, suggesting the compound's potential as an antiviral agent. In-silico docking studies have shown inhibition activity against viruses, which is likely due to the specific interactions and folding of the molecule that allow it to bind effectively to viral proteins .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Research on compounds with structural similarities to 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide demonstrates significant antimicrobial activities. For instance, studies have synthesized novel compounds to evaluate their antibacterial and antifungal effects. These compounds have shown promise in inhibiting the growth of various microorganisms, suggesting potential applications in developing new antimicrobial agents (Nunna et al., 2014), (Mistry et al., 2009).

Receptor Binding and Selectivity

The synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and their evaluation for 5-HT6 receptor binding affinity highlight the potential of similar compounds in neuroscience. These studies indicate high selectivity and potent inhibition of serotonin receptors, pointing to possible applications in treating neurological disorders (Ivachtchenko et al., 2010).

Structural Insights

The crystal structure analysis of related compounds provides valuable insights into their molecular configurations and interactions. Such studies are crucial for understanding the compound's binding mechanisms and designing more effective molecules for various therapeutic and industrial applications (Obaleye et al., 2008).

Therapeutic Implications

Compounds with sulfamoyl moieties and their derivatives have been extensively studied for their potential therapeutic applications. These studies encompass the synthesis and evaluation of compounds for antimicrobial, antifungal, and anti-inflammatory properties, underscoring the broad spectrum of potential medical applications (Darwish et al., 2014), (Selvam et al., 2012).

Propiedades

IUPAC Name |

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O3S2/c19-13-8-4-5-9-14(13)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,24)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXVVXIWEBBIBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Methoxycyclobutyl)methylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B2500299.png)

![6-(4-chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500303.png)

![N-(3-methoxybenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2500304.png)

![N-(3-morpholin-4-ylpropyl)-2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2500305.png)

![2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B2500310.png)

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)

![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)